4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide 4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 189063-54-5
VCID: VC8251024
InChI: InChI=1S/C7H7N5O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H2,8,13,14)(H,9,10,11,12)
SMILES: C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)N
Molecular Formula: C7H7N5O2S
Molecular Weight: 225.23 g/mol

4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

CAS No.: 189063-54-5

Cat. No.: VC8251024

Molecular Formula: C7H7N5O2S

Molecular Weight: 225.23 g/mol

* For research use only. Not for human or veterinary use.

4-(2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide - 189063-54-5

Specification

CAS No. 189063-54-5
Molecular Formula C7H7N5O2S
Molecular Weight 225.23 g/mol
IUPAC Name 4-(2H-tetrazol-5-yl)benzenesulfonamide
Standard InChI InChI=1S/C7H7N5O2S/c8-15(13,14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H2,8,13,14)(H,9,10,11,12)
Standard InChI Key ANMFCTUVVZJPQL-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)N
Canonical SMILES C1=CC(=CC=C1C2=NNN=N2)S(=O)(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-(2H-1,2,3,4-Tetrazol-5-yl)benzene-1-sulfonamide features a benzene ring substituted at the 1-position with a sulfonamide group (-SO₂NH₂) and at the 4-position with a 2H-tetrazol-5-yl moiety. The tetrazole ring exists in two tautomeric forms (1H and 2H), with the 2H configuration being more stable due to aromaticity . The molecular formula is C₇H₆N₆O₂S, with a molecular weight of 238.24 g/mol.

Key Structural Features:

  • Sulfonamide group: Contributes to hydrogen bonding and electrostatic interactions, often linked to biological activity .

  • Tetrazole ring: Serves as a bioisostere for carboxylic acids, enhancing metabolic stability and membrane permeability .

Physicochemical Data

While direct experimental data for the target compound is limited, analogs provide reliable estimates:

PropertyValue (Estimated)Source CompoundReference
Melting Point180–185°C4-cyano analog
LogP (Partition Coeff.)0.33-(2-methyltetrazol-5-yl)
Aqueous Solubility~50 mg/LSimilar sulfonamides

The compound’s acidity derives from the sulfonamide (pKa ~10) and tetrazole (pKa ~4–5) groups, enabling pH-dependent solubility .

Synthesis and Reaction Pathways

General Synthetic Strategies

Synthesis typically involves sequential functionalization of the benzene ring:

  • Sulfonylation: Reacting 4-aminobenzenesulfonyl chloride with ammonia yields 4-aminobenzenesulfonamide .

  • Tetrazole Formation: A [2+3] cycloaddition between a nitrile intermediate and sodium azide under acidic conditions generates the tetrazole ring .

Example Pathway:

  • 4-Nitrobenzenesulfonamide → Reduction → 4-aminobenzenesulfonamide.

  • 4-Cyanobenzenesulfonamide + NaN₃/HCl → 4-(tetrazol-5-yl)benzenesulfonamide .

Optimization Challenges

  • Regioselectivity: Ensuring tetrazole substitution at the 5-position requires controlled reaction conditions .

  • Purification: High-polarity intermediates necessitate chromatographic techniques or recrystallization .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for related compounds include:

  • S=O Stretches: 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric) .

  • Tetrazole C=N: 1600–1500 cm⁻¹ .

  • N-H Bends: 3300–3200 cm⁻¹ (sulfonamide) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, δ ppm):

  • Aromatic protons: 7.8–8.2 (m, 4H, benzene) .

  • Sulfonamide NH₂: 7.5 (s, 2H) .

¹³C NMR:

  • Tetrazole C: 155–160 ppm .

  • Sulfonamide S=O: 130 ppm .

Mass Spectrometry

  • Molecular Ion Peak: m/z 238.24 (M⁺) .

  • Fragmentation: Loss of SO₂ (64 Da) and tetrazole ring (69 Da) .

Biological Evaluation and Applications

Antimicrobial Activity

Analogous 4-substituted sulfonamides exhibit broad-spectrum activity:

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50

Mechanistic studies suggest inhibition of dihydropteroate synthase (DHPS) via sulfonamide binding .

Enzyme Inhibition

Carbonic Anhydrase (CA) Inhibition:

  • IC₅₀: 0.8 μM (CA II isoform) .

  • Docking Studies: Tetrazole interacts with Zn²⁰⁺ active site, while sulfonamide binds via hydrogen bonds .

Computational Insights

Density Functional Theory (DFT) Analysis

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity .

  • Molecular Electrostatic Potential (MEP): Negative charge localized at sulfonamide oxygen atoms .

ADMET Predictions

  • Bioavailability: 65% (Lipinski-compliant) .

  • Blood-Brain Barrier Permeation: Low (logBB < -1) .

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